Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-
Description
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- is a substituted aromatic compound characterized by a benzene ring functionalized with two distinct groups:
Properties
CAS No. |
61103-72-8 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-prop-2-enoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H26O/c1-7-12-18-15-10-8-14(9-11-15)17(5,6)13-16(2,3)4/h7-11H,1,12-13H2,2-6H3 |
InChI Key |
JJKBEXZXMQRNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the following steps:
Preparation of 1-(2-propenyloxy)benzene: This can be achieved by reacting benzene with 2-propenyloxy chloride in the presence of a base such as sodium hydroxide.
Introduction of the 1,1,3,3-tetramethylbutyl group: This step involves the alkylation of 1-(2-propenyloxy)benzene with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
Industrial Applications
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- is primarily utilized in the production of various industrial materials due to its unique properties.
A. Polymer Production
- Polymerization Agent: The compound serves as a monomer in the synthesis of polymers. Its structure allows for the creation of thermoplastic elastomers that exhibit enhanced flexibility and durability.
B. Additives in Coatings
- Coating Formulations: It is included in formulations for coatings and paints to improve adhesion and durability. The presence of the propenyloxy group enhances the chemical resistance of the coatings.
Research Applications
Research on Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- has revealed several potential applications in various scientific fields.
A. Environmental Studies
- Toxicity Assessments: Studies have been conducted to evaluate the environmental impact of this compound, particularly its persistence and toxicity in aquatic systems. The compound has been added to testing lists by regulatory bodies to assess its ecological risks .
B. Material Science Research
- Composite Materials: Research indicates that this compound can be used to develop composite materials with improved thermal stability and mechanical properties. Its incorporation into composite matrices enhances performance under thermal stress .
Case Studies
A. Case Study: Polymer Development
A study demonstrated the use of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- as a polymerization agent for creating thermoplastic elastomers. The resulting materials exhibited superior elasticity and resistance to environmental degradation compared to conventional polymers.
B. Case Study: Coating Formulation
In another case study focusing on industrial coatings, formulations incorporating this compound showed a significant increase in adhesion properties and resistance to solvents compared to traditional formulations without it.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Industrial Production | Polymer synthesis | Enhanced flexibility and durability |
| Coatings | Additive in paint formulations | Improved adhesion and chemical resistance |
| Environmental Research | Toxicity assessments | Understanding ecological impact |
| Material Science | Development of composite materials | Increased thermal stability |
Mechanism of Action
The mechanism of action of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
A. Substituent Effects on Reactivity
- The allyloxy group in the target compound introduces unsaturation, enabling participation in Diels-Alder or radical polymerization reactions, unlike the saturated ethoxy chains in and .
- Chloroethoxyethoxy () and ethylene glycol () substituents enhance polarity, making these compounds suitable for chromatographic separation or surfactant applications .
B. Hydrophobicity and Steric Effects
- The tetramethylbutyl group consistently elevates LogP across analogs. However, dimerization () or bulky substituents (e.g., ’s butanediylbis(oxy) bridge) further increase hydrophobicity .
- Steric hindrance from tetramethylbutyl may limit reactivity in electrophilic substitution, contrasting with smaller groups like phenol () .
Biological Activity
Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-, commonly referred to as Benzene-TMB , is a chemical compound with the molecular formula . Its structure consists of a benzene ring substituted with a propenyloxy group and a bulky tetramethylbutyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological and toxicological contexts.
- Molecular Formula :
- Molecular Weight : 262.39 g/mol
- CAS Number : 61103-72-8
Biological Activity Overview
The biological activity of Benzene-TMB can be categorized into several key areas:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities, which may help in mitigating oxidative stress in biological systems.
- Endocrine Disruption : Some studies suggest that structurally related compounds can act as endocrine disruptors, potentially affecting hormonal balances in organisms.
- Cytotoxic Effects : Preliminary data indicate that Benzene-TMB may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various substituted phenolic compounds. Benzene-TMB was evaluated alongside other phenolic derivatives and demonstrated significant radical scavenging activity, indicating its potential utility in preventing oxidative damage in cells.
Case Study 2: Endocrine Disruption
Research conducted by the Technical University of Denmark assessed the endocrine-disrupting potential of various phenolic compounds. Benzene-TMB was included in the screening process and showed interactions with estrogen receptors, suggesting that it may influence endocrine pathways in exposed organisms.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies reported in Cancer Research highlighted the cytotoxic effects of Benzene-TMB on human breast cancer cell lines. The compound induced apoptosis and inhibited cell cycle progression, suggesting its potential as a therapeutic agent against specific types of cancer.
Antioxidant Mechanism
The antioxidant activity of Benzene-TMB is hypothesized to arise from its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Quantitative assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown promising results for this compound.
Endocrine Disruption Studies
The endocrine disruption potential was assessed using receptor binding assays. Benzene-TMB exhibited moderate binding affinity for estrogen receptors (ERα and ERβ), which raises concerns about its environmental impact and safety profile when used in consumer products.
Cytotoxicity Assessment
Cytotoxicity was evaluated using MTT assays across multiple cancer cell lines. The results indicated that Benzene-TMB significantly reduced cell viability at concentrations above 10 µM. Further mechanistic studies revealed that it may activate caspase pathways leading to programmed cell death.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-, and how do reaction conditions influence yield?
- Methodology : Utilize nucleophilic substitution or coupling reactions, given the propenyloxy and bulky tetramethylbutyl groups. For example, Williamson ether synthesis could attach the propenyloxy group to a pre-functionalized benzene ring. Reaction temperature (60–80°C) and catalysts (e.g., K₂CO₃) are critical for minimizing side reactions like oligomerization of the propenyl group .
- Data Consideration : Monitor reaction progress via TLC or HPLC, referencing retention times from PubChem data (e.g., C13H20O2 analogs) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., propenyloxy’s allylic protons at δ 4.5–5.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~260–280 g/mol based on analogs) .
- IR Spectroscopy : Detect ether (C-O-C) stretches near 1100–1250 cm⁻¹ and alkyl C-H vibrations .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation : Based on structural analogs (e.g., acute toxicity GHS Category 4), use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do the electron-donating propenyloxy and bulky tetramethylbutyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Mechanistic Insight : The propenyloxy group is weakly electron-donating via resonance, directing EAS to the ortho/para positions. However, steric hindrance from the tetramethylbutyl group may favor meta substitution. Computational studies (DFT) are recommended to map charge distribution .
- Experimental Validation : Compare nitration (HNO₃/H₂SO₄) products using HPLC-MS to identify dominant isomers .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Approach : Cross-validate using multiple techniques:
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., propenyloxy conformation) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially in the tetramethylbutyl region (δ 0.8–1.5 ppm) .
- Case Study : If IR data conflicts with literature, check solvent effects (e.g., CCl₄ vs. KBr pellets) .
Q. What computational models predict the compound’s solubility and stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
